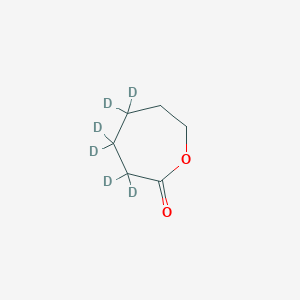

epsilon-Caprolactone-3,3,4,4,5,5-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPBSGBWRJIAAV-JGTMQTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Epsilon Caprolactone 3,3,4,4,5,5 D6

Scalability and Efficiency of Synthetic Routes

The industrial production of ε-caprolactone traditionally involves the Baeyer-Villiger oxidation of cyclohexanone (B45756). For the synthesis of its deuterated counterpart, ε-Caprolactone-3,3,4,4,5,5-d6, a common and scalable approach is the oxidation of deuterated cyclohexanone (cyclohexanone-d10) with a peracid, such as peracetic acid. This method, while adaptable for producing the deuterated variant, faces challenges in terms of cost and energy consumption. The use of deuterated reagents can increase production costs significantly, and the separation of isotopes may require prolonged distillation times, leading to higher energy usage.

To enhance efficiency, researchers have explored various catalytic systems and reaction conditions. For instance, the use of solid acid catalysts like SbF3 supported on hexagonal mesoporous silica (B1680970) has been shown to be effective in the oxidation of cyclohexanone to caprolactone (B156226) using hydrogen peroxide, a greener oxidizing agent. researchgate.netgoogle.com This approach offers the potential for improved safety and atom economy compared to traditional methods using peroxyacids. researchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient alternative for the polymerization of ε-caprolactone, a process closely related to its synthesis. technion.ac.iljmpas.com This technique can significantly reduce reaction times from hours to minutes and often results in higher yields. technion.ac.il While these studies primarily focus on polymerization, the principles of microwave-assisted synthesis could potentially be applied to the synthesis of the monomer itself to improve efficiency.

Another innovative approach involves the ring-opening polymerization (ROP) of non-deuterated ε-caprolactone using deuterated initiators, followed by depolymerization to yield the deuterated monomer. This method has been reported to achieve high isotopic enrichment of over 99%.

The table below summarizes key aspects of different synthetic approaches, highlighting their scalability and efficiency.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Scalability | Efficiency Highlights |

| Baeyer-Villiger Oxidation | Cyclohexanone-d10 (B56445) | Peracetic acid | Adaptable for industrial scale | Established industrial process |

| Catalytic Oxidation | Cyclohexanone | Hydrogen peroxide, SbF3/Silica | Potentially scalable | Greener oxidant, improved safety |

| ROP and Depolymerization | ε-Caprolactone (non-deuterated) | Deuterated initiators (e.g., benzyl (B1604629) alcohol-d7), Tin(II) catalysts | Demonstrated at lab scale | High isotopic enrichment (>99%) |

Control over Deuteration Purity and Positional Selectivity

Achieving high deuteration purity and precise positional selectivity is paramount in the synthesis of ε-Caprolactone-3,3,4,4,5,5-d6 for its applications in analytical techniques. acs.org The designation "3,3,4,4,5,5-d6" explicitly indicates that six deuterium (B1214612) atoms have replaced hydrogen atoms specifically at the 3, 4, and 5 positions of the lactone ring.

The synthesis starting from cyclohexanone-d10 inherently provides control over the deuteration positions, as the subsequent Baeyer-Villiger oxidation preserves the isotopic labeling pattern in the resulting caprolactone ring. However, careful control of reaction conditions is crucial to prevent any hydrogen-deuterium exchange, which could compromise the isotopic purity.

Advanced strategies for controlling deuteration include the use of transition metal-catalyzed hydrogen isotope exchange (HIE). youtube.com Catalysts based on iridium are widely used for the selective deuteration of organic molecules. youtube.com While not explicitly detailed for ε-caprolactone in the provided context, these methods offer a high degree of control over which C-H bonds are replaced by C-D bonds, potentially allowing for the synthesis of specifically labeled isotopologues.

The purity of the final product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the degree and location of deuteration. The synthesis of deuterated poly(ε-caprolactone)s has demonstrated that the level of deuteration can be precisely controlled, which in turn influences the physical properties of the resulting polymer. acs.orgornl.gov This level of control over the monomer synthesis is therefore critical.

The following table outlines the factors influencing deuteration control in the synthesis of ε-Caprolactone-3,3,4,4,5,5-d6.

| Factor | Influence on Deuteration | Analytical Verification |

| Starting Material | Use of pre-deuterated precursors like cyclohexanone-d10 dictates the initial labeling pattern. | Mass Spectrometry, NMR |

| Reaction Conditions | Control of temperature, pressure, and reaction time is essential to prevent H-D exchange. | NMR, Mass Spectrometry |

| Catalyst Choice | Transition metal catalysts can offer high selectivity in H-D exchange reactions. | Not specified for this compound |

| Purification Methods | Distillation and chromatography are used to isolate the desired deuterated compound with high purity. | GC-MS, HPLC |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Vibrational Frequency Shifts and Bond Strength Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting molecular properties, including vibrational frequencies and bond energies, making it an ideal tool for analyzing the effects of isotopic substitution in molecules like epsilon-caprolactone-3,3,4,4,5,5-d6.

Vibrational Frequency Shifts: Experimental techniques such as Fourier-transform infrared spectroscopy (FTIR) reveal significant shifts in the vibrational frequencies of deuterated compounds compared to their protiated (non-deuterated) counterparts. DFT calculations provide theoretical support for these observations, accurately predicting the magnitude of these shifts. For poly(ε-caprolactone) (PCL) derived from deuterated monomers, DFT calculations corroborate the large red shifts (shifts to lower frequencies) observed in the stretching and bending frequencies of C–D bonds relative to C–H bonds. acs.organl.gov This phenomenon is primarily attributed to the "reduced mass effect"; the increased mass of deuterium (B1214612) compared to protium (B1232500) leads to lower vibrational frequencies for the C-D bond. acs.organl.gov

DFT calculations have also shown a smaller, yet notable, red shift for the C=O stretching frequency in deuterated PCL. acs.organl.gov This indicates that the electronic environment of the carbonyl group is subtly influenced by the deuteration of the adjacent methylene (B1212753) groups. These computational findings are crucial for interpreting experimental spectra and understanding the fundamental vibrational modes of the molecule.

Bond Strength Analysis: While direct bond strength analysis via DFT for this compound is not extensively detailed in available literature, the principles of isotopic effects on bond energies are well-understood through computational studies. The primary electronic effect of deuteration is a slight reduction in the polarizability of the C-D bond compared to the C-H bond. researchgate.net This seemingly minor change can lead to weaker intermolecular interactions, such as van der Waals forces and hydrogen-bond-like interactions, in the resulting polymer. acs.orgresearchgate.net Weaker intermolecular forces have been cited as the reason for the lower melting temperatures observed in deuterated PCLs compared to their protiated equivalents. acs.organl.gov

| Vibrational Mode | Expected Shift upon Deuteration (C-H to C-D) | Primary Reason | Reference |

| C-D Stretching | Large Red Shift (to lower frequency) | Increased reduced mass of the C-D oscillator. | acs.organl.gov |

| C-D Bending | Large Red Shift (to lower frequency) | Increased reduced mass of the C-D oscillator. | acs.organl.gov |

| C=O Stretching | Small Red Shift (to lower frequency) | Indirect electronic effects from adjacent deuterated positions. | acs.organl.gov |

Molecular Dynamics Simulations to Understand Deuteration Effects on Polymer Conformation and Packing

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on poly(this compound) are not widely published, the extensive experimental data on deuterated PCL provides a clear framework for what such simulations would investigate and explain. researchgate.netscielo.brsid.ir

Experimental studies using X-ray diffraction have revealed significant effects of deuteration on the crystal structure of PCL. ornl.gov A key finding is that deuteration leads to smaller crystal lattices and volumes in proportion to the level of deuteration. acs.organl.gov Specifically, a notable contraction of the crystal lattice occurs along the polymer chain axis. ornl.gov This intrachain contraction is more pronounced in PCL than in other polymers like polyethylene, an effect ascribed to the presence of polar ester groups in the PCL backbone. acs.organl.gov

MD simulations would be instrumental in elucidating the molecular-level mechanisms behind these macroscopic observations. By modeling the interactions between polymer chains, simulations could:

Analyze Inter- and Intramolecular Interactions: MD simulations can quantify the weaker intermolecular interactions that result from the lower polarizability of C-D bonds. acs.orgresearchgate.net This would help explain the observed depression in the melting point of deuterated PCL. acs.orgornl.gov

Model Chain Packing: Simulations can model how polymer chains pack into a crystal lattice. This would provide a dynamic, three-dimensional view of the lattice contraction observed experimentally, linking it directly to the altered bond lengths, vibrational amplitudes, and intermolecular forces caused by deuteration.

In essence, MD simulations would serve as a computational microscope, bridging the gap between the isotopic substitution at the atomic level and the resulting changes in the bulk material's crystal structure and thermal properties.

Modeling of Polymerization Kinetics and Thermodynamics with Isotopic Considerations

The synthesis of polycaprolactone (B3415563) from epsilon-caprolactone monomers typically proceeds via ring-opening polymerization (ROP). researchgate.netfrontiersin.org The kinetics and thermodynamics of this process are well-studied for the standard, protiated monomer. plos.orgnih.gov When considering the polymerization of this compound, the fundamental reaction mechanism remains the same, but the reaction rates and thermodynamic equilibria are altered by isotopic effects.

Thermodynamic Considerations: The thermodynamics of polymerization are governed by changes in enthalpy (ΔHₚ) and entropy (ΔSₚ). plos.orgnih.gov Deuteration has been experimentally shown to systematically alter the key thermodynamic properties of PCL.

Melting Temperature (Tₘ): Deuterated PCLs consistently exhibit lower melting temperatures than their protiated counterparts, with the depression being proportional to the level of deuteration. acs.orgnih.gov This is attributed to the weaker intermolecular interactions in the deuterated polymer. acs.organl.gov

Enthalpy and Entropy of Polymerization: While direct measurements for the deuterated monomer are scarce, the observed shifts in melting and crystallization behavior imply changes in the underlying thermodynamic parameters. The Gibbs free energy of polymerization (ΔGₚ = ΔHₚ - TΔSₚ) determines the polymerizability of a monomer. The lower Tₘ in deuterated PCL suggests a shift in the thermodynamic equilibrium between the monomer and the polymer.

Modeling the polymerization of this compound would require incorporating these isotopic effects into existing kinetic and thermodynamic models for ε-caprolactone ROP. researchgate.net This would involve adjusting rate constants to account for the KIE and modifying thermodynamic parameters to reflect the altered stability and phase transition temperatures of the deuterated polymer.

| Thermodynamic Property | Effect of Deuteration (H-PCL vs. D-PCL) | Underlying Cause | Reference |

| Melting Temperature (Tₘ) | Lower in deuterated PCL. | Weaker intermolecular interactions due to lower C-D bond polarizability. | acs.organl.gov |

| Crystallization Temperature (T꜀) | Systematically changes with deuterium content. | Influence of -CD2- moieties on chain packing and ordering. | researchgate.netornl.gov |

| Crystal Lattice Volume | Smaller in deuterated PCL. | Intrachain contraction and more compact packing. | acs.organl.gov |

Future Research Directions and Emerging Applications

Development of Novel Stereospecific Deuteration Methods

The synthesis of selectively deuterated molecules is a rapidly evolving field, with significant potential for creating tailored materials for specific applications. researchgate.net Current methods for producing deuterated ε-caprolactone often involve multi-step processes that may not offer precise control over the stereochemistry of the deuterium (B1214612) atoms. nih.gov Future research is poised to focus on the development of novel catalytic methods that can achieve stereospecific deuteration of the ε-caprolactone ring at the 3, 4, and 5 positions.

Recent advancements in catalysis, including the use of transition metal catalysts and organocatalysts, are paving the way for more efficient and selective deuteration reactions. marquette.edu For instance, iridium-catalyzed transfer deuteration and copper-catalyzed deacylative deuteration are emerging as powerful techniques for the site-selective installation of deuterium. marquette.edunih.gov The development of methods that can control the stereospecific placement of deuterium in ε-caprolactone will be crucial for understanding the subtle effects of isotopic substitution on polymer chain conformation, packing, and ultimately, the macroscopic properties of the resulting polycaprolactone (B3415563) (PCL).

One promising approach involves the use of chiral catalysts to direct the deuteration to a specific face of the ε-caprolactone precursor molecule, leading to a high degree of stereochemical control. Furthermore, enzymatic catalysis presents a green and highly specific alternative for deuteration, although its application to ε-caprolactone is still in its nascent stages. The ability to synthesize stereospecifically deuterated ε-caprolactone will enable researchers to probe the intricate details of polymer crystallization and dynamics with unprecedented precision.

Exploration of Epsilon-Caprolactone-3,3,4,4,5,5-d6 in Neutron Scattering for Complex Polymer Architectures

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers, and the use of deuterated monomers like this compound significantly enhances its capabilities. nih.gov The large difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific parts of a complex polymer architecture can be made "visible" or "invisible" to neutrons by selective deuteration. uc.edu This enables the detailed investigation of multicomponent and multiphase polymer systems.

Future research will increasingly utilize this compound to unravel the complex morphologies of advanced polymer architectures, such as:

Block Copolymers: In block copolymers containing a PCL block, selective deuteration of the PCL segment allows for the precise determination of the domain spacing, interfacial thickness, and chain conformation within the microphase-separated structures. This is critical for designing materials with tailored mechanical and optical properties.

Polymer Blends: By deuterating one of the components in a polymer blend, neutron scattering can provide detailed information about the phase behavior, miscibility, and interfacial properties of the mixture.

Complex Micellar Structures: For self-assembling systems like micelles, deuterating the PCL core or a different shell-forming block enables the independent characterization of the core and shell dimensions, aggregation number, and the extent of solvent penetration. nih.gov

Polymer-Protein Conjugates: In the burgeoning field of bioconjugates, deuterated PCL can be used to study the conformation and dynamics of PCL chains attached to proteins, providing insights into their therapeutic efficacy and stability. nih.gov

The data obtained from these studies will be invaluable for validating and refining theoretical models of polymer physics and for guiding the rational design of new complex polymer-based materials.

Advanced In Vitro Research Applications Utilizing Isotopic Tracing for Metabolic Pathways

The fate of biodegradable polymers within a biological system is a critical area of research. Isotopic labeling with stable isotopes like deuterium offers a powerful method for tracing the metabolic pathways of polymer degradation products without the complications of radioactive tracers. nih.gov While the in vitro degradation of PCL has been studied, the use of specifically labeled monomers like this compound can provide much more detailed insights. nih.govnih.gov

Future in vitro studies will leverage the deuterium label in this compound to:

Track Degradation Products: By following the appearance of deuterated degradation products, such as deuterated 6-hydroxycaproic acid and its oligomers, in cell culture media, researchers can accurately quantify the rate and mechanism of PCL degradation under various simulated physiological conditions.

Elucidate Metabolic Fate: Mass spectrometry-based metabolomics can be used to trace the incorporation of deuterium from the degraded PCL into various cellular metabolites. nih.govbiorxiv.org This can reveal how the degradation products are processed by cells and whether they enter central metabolic pathways like the citric acid cycle.

Investigate Cellular Responses: The presence of deuterated metabolites can be correlated with changes in cellular behavior, such as proliferation, differentiation, and inflammatory responses, providing a clearer understanding of the biocompatibility of PCL at a molecular level.

These studies will be instrumental in designing the next generation of biodegradable medical devices and drug delivery systems with optimized degradation profiles and enhanced biocompatibility.

Integration with Multi-Modal Analytical Techniques for Comprehensive Characterization

To gain a complete understanding of the structure-property relationships in polymers derived from this compound, it is essential to employ a suite of complementary analytical techniques. nih.govmanchester.ac.uk While neutron scattering provides unparalleled information on the bulk structure, other techniques can probe different length scales and chemical properties.

Future research will focus on integrating data from multiple analytical modalities to create a comprehensive picture of these materials. This multi-modal approach will likely include:

| Analytical Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, deuteration level, and chain dynamics in solution and the solid state. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Offers insights into the local chemical environment and intermolecular interactions, such as hydrogen bonding, which are affected by deuteration. osti.gov |

| X-ray Scattering (SAXS/WAXS) | Complements neutron scattering by providing information on the crystalline structure and morphology of the polymer. |

| Differential Scanning Calorimetry (DSC) | Determines the thermal properties, such as melting temperature and crystallinity, which can be influenced by deuteration. |

| Mass Spectrometry (MS) | Used to analyze the molecular weight distribution of the polymer and to identify degradation products in metabolic studies. |

By combining the data from these techniques, researchers can build a more complete and accurate model of how selective deuteration influences the hierarchical structure and performance of PCL-based materials. Machine learning algorithms are also being developed to accelerate the characterization of materials by correlating data from different techniques. rsc.org

Applications in Advanced Materials Research Beyond Biodegradable Polymers

While PCL is renowned for its biodegradability, the unique properties imparted by deuteration can also be leveraged in advanced materials that are not intended for degradation. The enhanced stability of C-D bonds compared to C-H bonds can lead to materials with improved resistance to thermal and oxidative degradation. resolvemass.ca

Emerging research directions for non-biodegradable applications of polymers derived from this compound include:

High-Performance Coatings and Films: The increased stability could lead to the development of more durable and long-lasting coatings for a variety of applications, from protective layers on electronics to advanced packaging materials.

Advanced Optical Materials: The altered vibrational frequencies of C-D bonds can modify the infrared absorption properties of the material, potentially leading to applications in optical components and devices.

The exploration of these non-traditional applications will expand the utility of PCL and its deuterated derivatives into new and exciting areas of materials science and engineering.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ε-Caprolactone-3,3,4,4,5,5-d6, and how can purity be validated?

- Methodological Answer : Synthesis typically involves deuteration at specific positions (C3–C5) using deuterated precursors (e.g., D₂O or deuterated acids). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuteration efficiency and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or non-deuterated byproducts . Ensure isotopic enrichment ≥98% by integrating NMR peak areas for deuterated vs. non-deuterated protons.

Q. How does isotopic labeling (deuteration) affect the reactivity of ε-Caprolactone in ring-opening polymerization (ROP)?

- Methodological Answer : Deuteration alters kinetic isotope effects (KIE), potentially slowing reaction rates due to stronger C-D bonds. To study this, conduct comparative ROP experiments with non-deuterated ε-Caprolactone under identical conditions (catalyst, temperature). Monitor molecular weight distributions via gel permeation chromatography (GPC) and calculate rate constants using kinetic modeling .

Q. What are the best practices for characterizing ε-Caprolactone-d6 in polymer matrices?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify C-D stretching vibrations (~2100–2200 cm⁻¹) and differential scanning calorimetry (DSC) to compare thermal properties (e.g., glass transition temperature) with non-deuterated analogs. For structural confirmation, employ small-angle X-ray scattering (SAXS) to analyze deuterated vs. non-deuterated polymer crystallinity .

Advanced Research Questions

Q. How can conflicting NMR data for ε-Caprolactone-d6 in copolymer systems be resolved?

- Methodological Answer : Spectral overlaps in complex copolymers may arise from similar chemical shifts. Use heteronuclear single-quantum coherence (HSQC) NMR to differentiate deuterated and non-deuterated segments. If ambiguity persists, synthesize a control copolymer with partial deuteration and compare peak assignments. Cross-validate with computational simulations (e.g., density functional theory) to predict chemical shifts .

Q. What experimental designs minimize isotopic scrambling during ε-Caprolactone-d6 polymerization?

- Methodological Answer : Isotopic scrambling occurs via proton-deuterium exchange under acidic/basic conditions. Use non-ionic catalysts (e.g., organocatalysts like 1,5,7-triazabicyclodecene) and anhydrous solvents to suppress exchange. Monitor scrambling via ²H NMR by tracking deuterium distribution in post-polymerization products .

Q. How can ε-Caprolactone-d6 be used to study drug-release kinetics in biodegradable polymers?

- Methodological Answer : Incorporate deuterated ε-Caprolactone into poly(ε-caprolactone) (PCL) matrices and load with a model drug (e.g., dexamethasone). Use quartz crystal microbalance (QCM) or fluorescence spectroscopy to track drug release in deuterated vs. non-deuterated systems. Isotopic labeling allows precise tracking of polymer degradation via ²H NMR or isotope ratio mass spectrometry (IRMS) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterated ε-Caprolactone synthesis?

- Methodological Answer : Perform multivariate analysis (e.g., principal component analysis) on synthesis parameters (reaction time, temperature, precursor purity) and outcomes (deuteration efficiency, yield). Use control charts to identify outliers and optimize process stability. Report uncertainties using error propagation models for kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.